
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate typically involves the reaction of quinoline derivatives with alanine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The dihydrate form is obtained by crystallization from an aqueous solution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high purity and yield. The process includes the careful control of temperature, pH, and reaction time to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Amodiaquine Hydrochloride: Another quinoline derivative with similar properties.
Quinidine: A compound with a similar quinoline structure, used as an antiarrhythmic agent.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Properties
Molecular Formula |
C12H18Cl2N2O4 |
|---|---|
Molecular Weight |
325.19 g/mol |
IUPAC Name |
2-amino-3-quinolin-4-ylpropanoic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C12H12N2O2.2ClH.2H2O/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;;;/h1-6,10H,7,13H2,(H,15,16);2*1H;2*1H2 |
InChI Key |
RXCRMUQUBPESMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


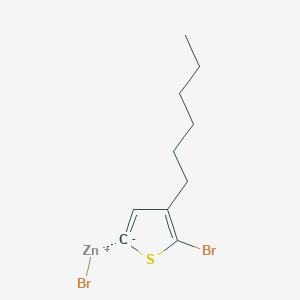

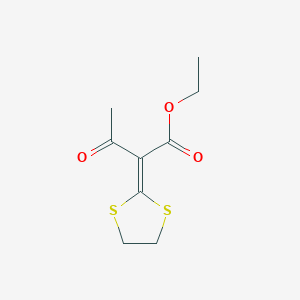

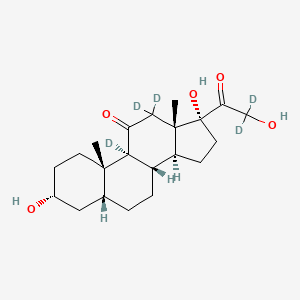
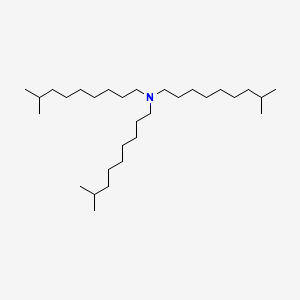
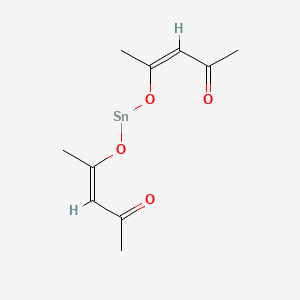
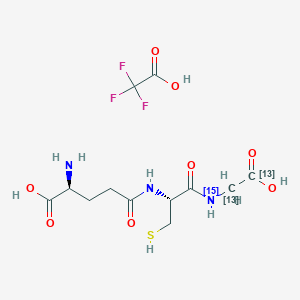

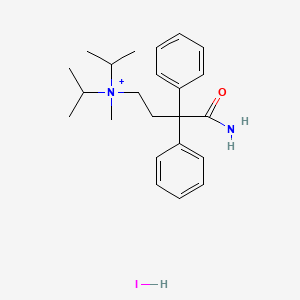
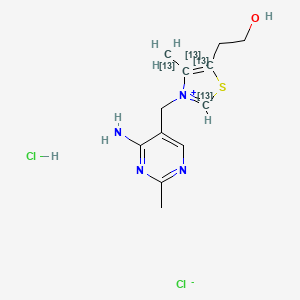
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
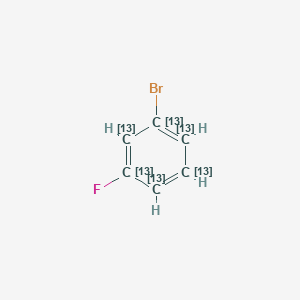
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)
